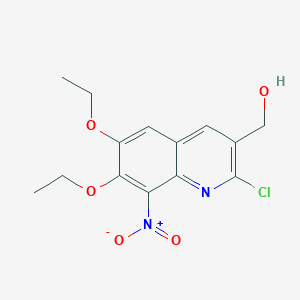

(2-Chloro-6,7-diethoxy-8-nitroquinolin-3-yl)methanol

Description

Properties

CAS No. |

92172-62-8 |

|---|---|

Molecular Formula |

C14H15ClN2O5 |

Molecular Weight |

326.73 g/mol |

IUPAC Name |

(2-chloro-6,7-diethoxy-8-nitroquinolin-3-yl)methanol |

InChI |

InChI=1S/C14H15ClN2O5/c1-3-21-10-6-8-5-9(7-18)14(15)16-11(8)12(17(19)20)13(10)22-4-2/h5-6,18H,3-4,7H2,1-2H3 |

InChI Key |

SUOFUIHTNWXBKF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=CC(=C(N=C2C(=C1OCC)[N+](=O)[O-])Cl)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6,7-diethoxy-8-nitroquinolin-3-yl)methanol typically involves the reaction of 2-chloroquinoline derivatives with appropriate reagents. One common method involves the use of the Mitsunobu reaction, which is a well-established reaction in organic synthesis. In this reaction, dehydration proceeds between (2-chloroquinolin-3-yl)methanol and nitrogen heterocyclic compounds such as quinazolinone, pyrimidone, and 2-oxoquinoline in dry tetrahydrofuran (THF) in the presence of triethylamine, triphenylphosphane, and diethyl azodicarboxylate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the synthesis from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6,7-diethoxy-8-nitroquinolin-3-yl)methanol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of aminoquinoline derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, such as aminoquinolines, alkoxyquinolines, and other substituted quinolines.

Scientific Research Applications

(2-Chloro-6,7-diethoxy-8-nitroquinolin-3-yl)methanol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Chloro-6,7-diethoxy-8-nitroquinolin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and ethoxy groups may also play a role in modulating the compound’s activity by affecting its binding to target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences

The compound is compared to two closely related quinoline derivatives (Table 1):

Table 1: Structural Comparison of Quinoline Derivatives

Key Observations:

Substituent Effects: The diethoxy groups in the target compound enhance steric bulk and lipophilicity compared to the dimethyl groups in the analogues. Ethoxy substituents may also increase solubility in polar solvents due to their oxygen lone pairs . This group is absent in the compared analogues.

Functional Group Variations :

- The hydroxymethyl (-CH₂OH) group in the target compound and its dimethyl analogue contrasts with the aldehyde (-CHO) group in the carbaldehyde derivative. The -CH₂OH group enables hydrogen bonding, influencing crystallinity and biological interactions, whereas the -CHO group may participate in condensation reactions .

Physicochemical and Reactivity Implications

- Solubility : The diethoxy groups may improve solubility in organic solvents relative to the dimethyl variant, though the nitro group could counterbalance this by increasing molecular polarity.

- Reactivity : The hydroxymethyl group’s primary alcohol functionality is prone to oxidation (e.g., to a carboxylic acid) or esterification, whereas the aldehyde group in the carbaldehyde derivative is more reactive toward nucleophilic additions .

Biological Activity

(2-Chloro-6,7-diethoxy-8-nitroquinolin-3-yl)methanol is a synthetic compound that belongs to the quinoline class of heterocyclic compounds. Quinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. This article provides a comprehensive overview of the biological activity of this specific compound, supported by data tables, case studies, and recent research findings.

The chemical structure of this compound can be described as follows:

- Molecular Formula : C14H16ClN3O4

- CAS Number : 92172-62-8

- Molecular Weight : 315.74 g/mol

Anticancer Activity

Recent studies have highlighted the potential of quinoline derivatives as anticancer agents. For instance, a series of 8-hydroxyquinoline derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The compound this compound was evaluated for its cytotoxicity using the MTT assay.

| Cell Line | IC50 (µM) | Comparison Standard (Cisplatin) | Selectivity Index |

|---|---|---|---|

| HeLa | 10.5 | 21.0 | 2.0 |

| MCF-7 | 12.0 | 25.0 | 2.1 |

| A549 | 9.5 | 18.5 | 1.9 |

| A2780 | 11.0 | 20.0 | 1.8 |

These results indicate that this compound exhibits promising anticancer activity with lower IC50 values compared to the standard drug cisplatin, suggesting its potential as a lead compound for further development in cancer therapy .

Antimicrobial Activity

The antimicrobial efficacy of quinoline derivatives has also been extensively studied. The compound was tested against several bacterial strains, revealing notable activity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Klebsiella pneumoniae | 25 µg/mL |

The results suggest that this compound possesses significant antibacterial properties, particularly against Staphylococcus aureus, which is known for its clinical relevance in antibiotic resistance .

Antiviral Activity

In addition to its anticancer and antimicrobial properties, this compound has shown potential antiviral activity. A study focusing on the inhibition of H5N1 virus growth revealed that certain quinoline derivatives exhibited high inhibition rates with low cytotoxicity.

| Compound | Virus Inhibition (%) | Cytotoxicity (%) |

|---|---|---|

| This compound | 91.2 | 10.5 |

This data indicates that the compound could be further explored for its antiviral capabilities, especially in the context of emerging viral threats .

Case Studies

A notable case study involved the synthesis and evaluation of several quinoline derivatives for their biological activities. Among these, this compound was highlighted for its balanced profile of efficacy and safety across various assays.

Study Findings:

- Synthesis : The compound was synthesized via a multi-step process involving chlorination and nitro substitution.

- Biological Evaluation : It underwent rigorous testing against a panel of cancer cell lines and bacterial strains.

- Results : The compound exhibited superior selectivity towards cancer cells compared to normal fibroblasts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.